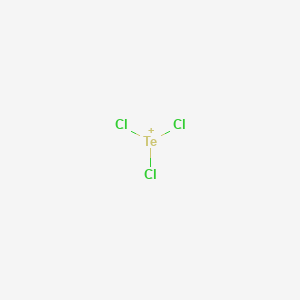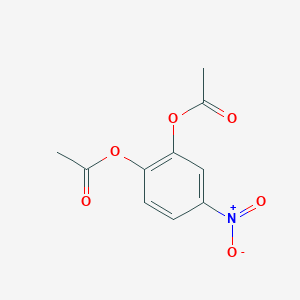
Benzoic acid, azobis[2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, azobis[2-hydroxy- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are known for their vibrant colors and are widely used in various industries, including dyes and pigments. The specific structure of benzoic acid, azobis[2-hydroxy- includes a benzoic acid moiety linked to an azo group, which is further connected to a hydroxy-substituted aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, azobis[2-hydroxy- typically involves the diazotization of an aromatic amine followed by coupling with a hydroxy-substituted aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a hydroxy-substituted aromatic compound under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds, including benzoic acid, azobis[2-hydroxy-, often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction parameters and minimizing by-products.
Types of Reactions:
Oxidation: Benzoic acid, azobis[2-hydroxy- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, azobis[2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of benzoic acid, azobis[2-hydroxy- involves its interaction with biological molecules and cellular pathways. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The hydroxy-substituted aromatic ring can participate in hydrogen bonding and other interactions with biological targets, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Azobenzene: Another azo compound with a similar structure but without the hydroxy substitution.
Olsalazine: A derivative of salicylic acid with an azo linkage, used in the treatment of inflammatory bowel disease.
Sulfasalazine: An azo compound used as an anti-inflammatory drug.
Uniqueness: Benzoic acid, azobis[2-hydroxy- is unique due to the presence of both the benzoic acid and hydroxy-substituted aromatic moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
50984-80-0 |
|---|---|
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
3-[(3-carboxy-2-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-7(13(19)20)3-1-5-9(11)15-16-10-6-2-4-8(12(10)18)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) |
Clave InChI |
JHSVYOHIAIGYIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2O)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


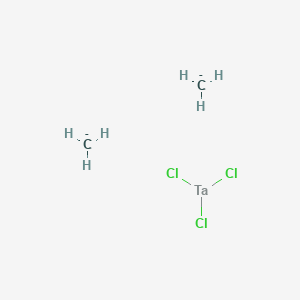
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
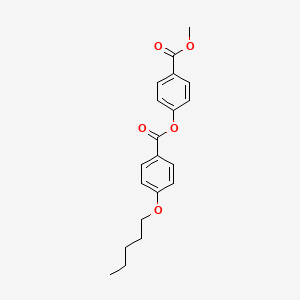
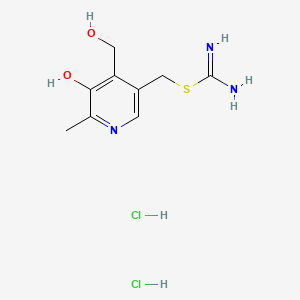
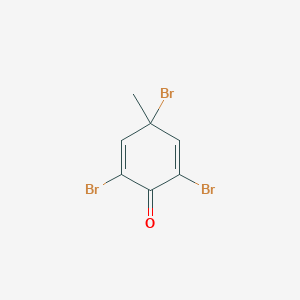
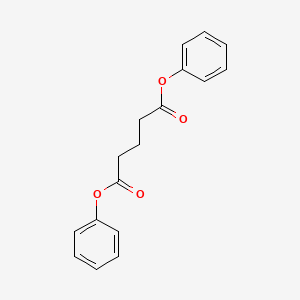
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
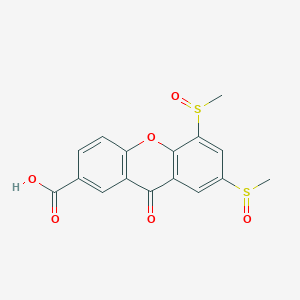
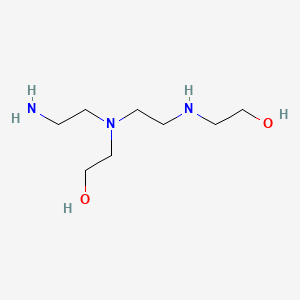
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
